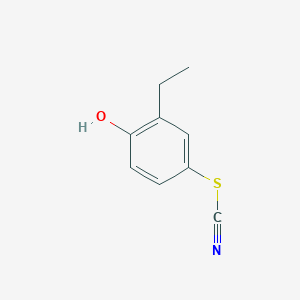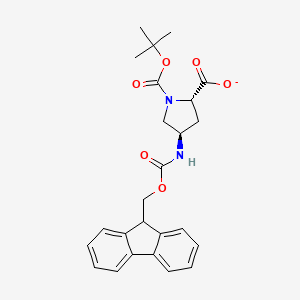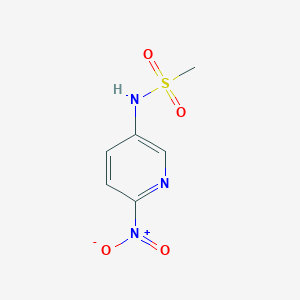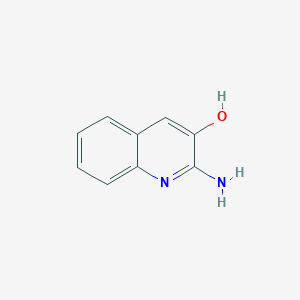
4-Pregnene-20b-carboxaldehyde-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pregnene-20b-carboxaldehyde-3-one: is a steroidal compound that belongs to the class of pregnane derivatives. It is characterized by the presence of a ketone group at the third position and an aldehyde group at the twentieth position on the pregnane skeleton. This compound is of significant interest in the fields of organic chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pregnene-20b-carboxaldehyde-3-one typically involves multi-step organic reactions starting from readily available steroidal precursors. One common synthetic route includes the oxidation of pregnenolone derivatives. The reaction conditions often involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of solvents like dichloromethane (DCM) or acetone .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-Pregnene-20b-carboxaldehyde-3-one can undergo further oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), dichloromethane (DCM), acetone.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), ethanol, tetrahydrofuran (THF).
Substitution: Grignard reagents, organolithium reagents, various nucleophiles.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted steroidal compounds.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 4-Pregnene-20b-carboxaldehyde-3-one is used as an intermediate in the synthesis of more complex steroidal compounds. It serves as a building block for the preparation of various derivatives with potential biological activities .
Biology: The compound is studied for its potential role in modulating biological pathways. It is used in research to understand the structure-activity relationships of steroidal compounds and their interactions with biological targets .
Medicine: In pharmaceutical research, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific hormonal pathways or diseases .
Industry: The compound is used in the production of steroidal pharmaceuticals and as a reference standard in quality control processes. Its unique structural features make it valuable for the synthesis of novel steroidal drugs .
Mécanisme D'action
The mechanism of action of 4-Pregnene-20b-carboxaldehyde-3-one involves its interaction with specific molecular targets in biological systems. It may act as a ligand for steroid receptors, modulating their activity and influencing downstream signaling pathways. The compound’s effects are mediated through its ability to bind to these receptors and alter gene expression, leading to various physiological responses .
Comparaison Avec Des Composés Similaires
- (20S)-3-Oxopregn-4-ene-20-carbaldehyde
- (20R)-20-Hydroxypregn-4-en-3-one
- (17α)-Pregn-4-ene-3,20-dione
- 4-Pregnene-20α-ol-3-one
Comparison: 4-Pregnene-20b-carboxaldehyde-3-one is unique due to the specific configuration of its functional groups. Compared to its isomer (20S)-3-Oxopregn-4-ene-20-carbaldehyde, the (20R) configuration may result in different biological activities and receptor binding affinities. The presence of both a ketone and an aldehyde group distinguishes it from other similar compounds, making it a valuable intermediate for the synthesis of diverse steroidal derivatives .
Propriétés
Formule moléculaire |
C22H32O2 |
|---|---|
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
(2R)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal |
InChI |
InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3/t14-,17-,18+,19-,20-,21-,22+/m0/s1 |
Clé InChI |
XVPJEGGIGJLDQK-IJDPAOOOSA-N |
SMILES isomérique |
C[C@@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES canonique |
CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-{4-[(Pyridin-3-yl)methyl]phenyl}prop-2-en-1-ol](/img/structure/B8581465.png)



